6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL
CAS No.: 24521-76-4
VCID: VC0013595
Molecular Formula: C5H4N4OS
Molecular Weight: 168.18 g/mol
* For research use only. Not for human or veterinary use.
![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL - 24521-76-4](/images/no_structure.jpg)
Description | 6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL, also known as 4-Hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine or 6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a chemical compound with the molecular formula C5H4N4OS . It has a molecular weight of 168.18 g/mol and is typically available with a purity of 95% or greater . This compound is identified by the CAS number 24521-76-4 . It functions as a versatile drug-like fragment and pharmacophore, drawing significant interest for its potential biological activities, particularly in cancer treatment. The compound's primary target is Cyclin-Dependent Kinase 2 (CDK2), a crucial component in cell cycle regulation. By inhibiting CDK2, 6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL disrupts cell cycle progression, leading to antitumor effects in various cancer cell lines. It has three hydrogen bond donors and three hydrogen bond acceptors, with a topological polar surface area of 97.6 Ų, suggesting effective interaction with biological molecules . 6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL is a useful research compound with significant inhibitory activity against CDK2, affecting the cell cycle regulation pathway. In vitro studies have demonstrated its antitumor activity against various cancer cell lines. The compound's mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. |
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CAS No. | 24521-76-4 |
Product Name | 6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL |
Molecular Formula | C5H4N4OS |
Molecular Weight | 168.18 g/mol |
IUPAC Name | 6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C5H4N4OS/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) |
Standard InChIKey | SXRSXYWROQWSGJ-UHFFFAOYSA-N |
SMILES | C1=NNC2=C1C(=O)NC(=S)N2 |
Canonical SMILES | C1=C2C(=NC(=NC2=O)S)NN1 |
Synonyms | 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one; NSC 1391; |
PubChem Compound | 135474990 |
Last Modified | Sep 14 2023 |
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